molecular formula C9H14BrN3OS B123328 N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide Hydrobromide CAS No. 104617-50-7

N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide Hydrobromide

Cat. No. B123328
M. Wt: 292.2 g/mol
InChI Key: XDWSUEPXEWCNIX-UHFFFAOYSA-N
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Description

“N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide Hydrobromide” is an analogue hydrobromide salt of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide . It is an intermediate in the synthesis of Pramipexole , a dopamine-D2-receptor agonist and antiparkinsonian .


Molecular Structure Analysis

The molecular formula of this compound is C9H14BrN3OS . The exact mass is 291.00400 . Unfortunately, the specific structure details are not available in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving “N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide Hydrobromide” are not provided in the search results. It’s known to be an intermediate in the synthesis of Pramipexole , but the exact reactions are not specified.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 292.19600 . Other properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Gastroprotective Properties

Ebrotidine, chemically related to the compound , exhibits significant gastroprotective qualities. It functions as both an H2-receptor antagonist and a cytoprotective agent, enhancing the physicochemical characteristics of mucus gel for gastric protection. This dual functionality aids in ulcer healing by promoting the synthesis and secretion of gastric mucus components, enhancing mucosal repair and integrity. Such properties position ebrotidine as a potential candidate for treating ulcer disease, highlighting the therapeutic versatility of benzothiazolyl derivatives in gastroprotection (Slomiany, Piotrowski, & Slomiany, 1997).

Antidepressant Potential

AMPA receptor agonists, which include compounds structurally similar to the target molecule, have been investigated for their antidepressant effects. These substances demonstrate a rapid onset of antidepressant effects, offering a promising avenue for developing novel antidepressants with fewer side effects compared to traditional treatments. This research underscores the importance of exploring benzothiazolyl derivatives as potential AMPA agonists for depression therapy, suggesting a bright future in the quest for new psychiatric medications (Yang et al., 2012).

Benzothiazole Derivatives in Drug Synthesis

The review focusing on 2-amino and 2-mercapto substituted benzothiazoles, including compounds akin to the subject chemical, highlights their significance in producing biologically active and industrially demanded compounds. The ease of functionalization of these derivatives makes them valuable building blocks for synthesizing various pharmacologically active heterocycles. This aspect is crucial for the development of new drugs and materials, indicating the broad applicability of benzothiazolyl derivatives in medicinal chemistry (Zhilitskaya, Shainyan, & Yarosh, 2021).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives, including structures similar to the target compound, have shown significant antimicrobial and antiviral properties. These compounds have been identified as potential candidates for developing new antimicrobial or antiviral drugs, with various synthesized benzothiazole derivatives exhibiting different modes of action against microorganisms or viruses. This mini-review emphasizes the potential of benzothiazole derivatives in addressing the global concern of multi-drug resistant pathogens and emerging viral diseases, suggesting a promising direction for future therapeutic developments (Elamin, Abd Elaziz, & Abdallah, 2020).

Future Directions

The future directions for this compound are not explicitly mentioned in the search results. Given its role as an intermediate in the synthesis of Pramipexole , a dopamine-D2-receptor agonist , it might continue to be of interest in the development of treatments for conditions like Parkinson’s disease.

properties

IUPAC Name

N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS.BrH/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7;/h6H,2-4H2,1H3,(H2,10,12)(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWSUEPXEWCNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)SC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893652
Record name N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide Hydrobromide

CAS RN

104617-50-7
Record name Acetamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104617-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methyl-4,5,6,7-tetrahydro-benzothiazol-6-yl)-acetamide hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104617507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Methyl-4,5,6,7-tetrahydro-benzothiazol-6-yl)-acetamide hydrobromide
Source European Chemicals Agency (ECHA)
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